2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
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Description
2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C9H19N3O and its molecular weight is 185.27 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone, with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of a piperidine ring and specific amino substitutions positions this compound as a potential candidate for therapeutic applications, particularly in neuropharmacology.
Chemical Structure and Properties
The compound features a chiral center at the piperidine nitrogen, which contributes to its biological activity. The structural formula can be represented as follows:
Key Properties
Property | Value |
---|---|
Molecular Formula | C9H19N3O |
Molecular Weight | 185.27 g/mol |
CAS Number | 1353995-72-8 |
Chiral Center | Yes |
Biological Activity
Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and depression.
The mechanism of action involves binding to specific receptors in the central nervous system (CNS), modulating neurotransmitter release, and influencing various signaling pathways. This modulation can lead to alterations in mood, anxiety levels, and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Effects : A study demonstrated that derivatives of this compound showed significant effects on serotonin receptor activity, which is crucial for mood regulation. The results indicated that certain modifications could enhance its efficacy in treating depression-like symptoms in animal models.
- Cancer Research : In another study, compounds similar to this compound were evaluated for their pro-apoptotic effects on cancer cells. It was found that these compounds could induce apoptosis in various hematological cancer cell lines, suggesting a potential role in cancer therapy .
- Inhibition of Signaling Pathways : Research highlighted that compounds containing the piperidine moiety exhibited inhibitory effects on key signaling pathways such as PI3K/AKT/mTOR. These pathways are often implicated in cancer progression and resistance to therapy .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to elucidate its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-1-(piperidin-1-yl)-ethanone | C7H14N2O | Simpler structure lacking dimethylamino substitution |
3-Dimethylaminopiperidine | C8H18N2 | Contains only the piperidine structure |
4-(Dimethylamino)-1-piperidinyl)butanamide | C12H22N2O | Longer carbon chain; different functional group positioning |
Properties
IUPAC Name |
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7,10H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDPPAWFWDGSF-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCN(C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.